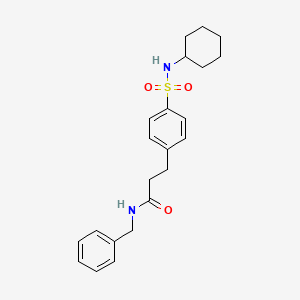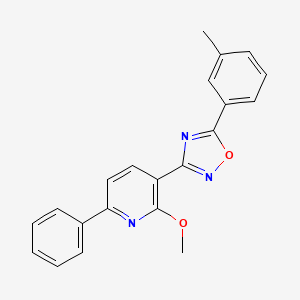![molecular formula C21H19ClN4O2 B7711241 4-chloro-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711241.png)
4-chloro-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a synthetic compound that belongs to the class of pyrazoloquinolinone derivatives. It has been studied for its potential use in various scientific research applications due to its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves the inhibition of certain enzymes involved in various cellular processes such as DNA replication, cell proliferation, and survival. It works by binding to the active site of these enzymes and preventing them from carrying out their normal functions. This leads to the inhibition of cancer cell growth, neuroprotection against oxidative stress and inflammation, and anti-infective activity against various pathogens.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects, including:
1. Inhibition of cancer cell growth: This compound has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.
2. Neuroprotection: It has been shown to protect neurons against oxidative stress and inflammation, which are implicated in the pathogenesis of various neurological disorders.
3. Anti-infective activity: This compound has been shown to exhibit anti-bacterial and anti-viral activity against various pathogens.
Advantages and Limitations for Lab Experiments
The advantages of using 4-chloro-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in lab experiments include its potent anti-cancer, neuroprotective, and anti-infective activity, as well as its unique chemical structure and properties. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Future Directions
There are several future directions for the study of 4-chloro-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide, including:
1. Optimization of dosage and administration route: Further studies are needed to determine the optimal dosage and administration route of this compound for its potential use in various scientific research applications.
2. Mechanistic studies: More research is needed to elucidate the exact mechanism of action of this compound and its potential targets in various cellular processes.
3. Clinical trials: Clinical trials are needed to determine the safety and efficacy of this compound in humans for its potential use in various diseases.
4. Structural modifications: Further studies are needed to explore the structural modifications of this compound to enhance its potency and selectivity against various targets.
Synthesis Methods
The synthesis method of 4-chloro-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves the reaction of 4-chloro-2-nitrobenzoic acid with 6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinoline-3-amine in the presence of a reducing agent such as iron powder or tin(II) chloride. The resulting intermediate is then treated with a base such as sodium hydroxide to yield the final product. The purity of the compound can be further improved by recrystallization or column chromatography.
Scientific Research Applications
4-chloro-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been studied for its potential use in various scientific research applications, including:
1. Cancer Research: Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including colorectal, breast, and lung cancer cells. It works by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival.
2. Neurological Disorders: this compound has been shown to have neuroprotective effects against oxidative stress and inflammation, which are implicated in the pathogenesis of various neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Infectious Diseases: This compound has also been studied for its potential use as an anti-infective agent against various bacterial and viral pathogens. It works by inhibiting the activity of certain enzymes involved in the replication and survival of these pathogens.
Properties
IUPAC Name |
4-chloro-N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2/c1-3-10-26-20-17(12-14-11-16(28-2)8-9-18(14)23-20)19(25-26)24-21(27)13-4-6-15(22)7-5-13/h4-9,11-12H,3,10H2,1-2H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAQMROPHHVHLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C3C=C(C=CC3=N2)OC)C(=N1)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711188.png)



![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-phenylacetamide](/img/structure/B7711227.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7711237.png)
![4-[1-(4-chlorobenzenesulfonyl)piperidine-3-carbonyl]morpholine](/img/structure/B7711240.png)



